molecular formula C10H8N2OS B2716261 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 478064-96-9

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2716261
CAS No.: 478064-96-9
M. Wt: 204.25
InChI Key: IAKIMVYKEBGSAF-UHFFFAOYSA-N
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Description

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material sciences .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone are largely influenced by its thiazole core. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs

Cellular Effects

Given its structural similarity to other thiazoles, it may influence cell function through its interactions with various cellular components It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Thiazoles are known to interact with various enzymes and cofactors , suggesting that 1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone could potentially be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities .

Properties

IUPAC Name

1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIMVYKEBGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-methoxy-N-methyl-2-(3-pyridyl)thiazole-5-carboxamide (5.6 g, 21.9 mmol) in 150 ml of THF was cooled to 0° C. and treated with methyl magnesium bromide (8.4 ml of a 3M solution in diethyl ether, 24.1 mmol). The reaction was stirred at 0° C. and shown to be complete by LC/MS and TLC after 1 Hr. The mixture was hydrolyzed with 5 ml water and evaporated. The residue was taken up in 200 ml of ethyl acetate and washed with 2×80 ml water and 1×80 ml brine. The organic phase were dried over Na2SO4, filtrated and concentrated in vacuo to give the title compound (4.4 g, 98%) as orange crystals which were pure enough for the next step without further purification.
Name
N-methoxy-N-methyl-2-(3-pyridyl)thiazole-5-carboxamide
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
98%

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